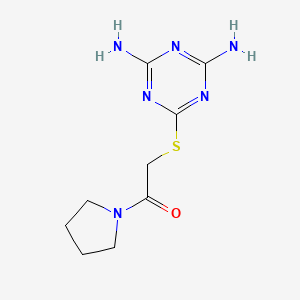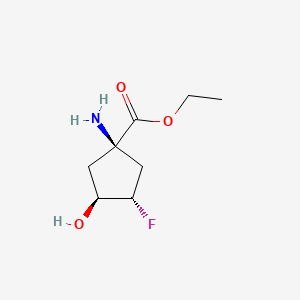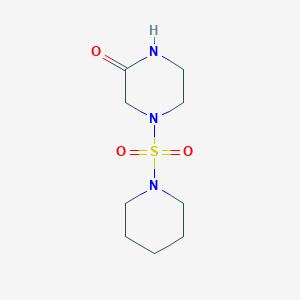
1-(Allyloxy)-3-chloro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxy)-3-chloro-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an allyloxy group attached to a benzene ring, which also bears a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-chloro-5-methylbenzene typically involves the reaction of 3-chloro-5-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-chloro-5-methylphenol+allyl bromide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Allyloxy)-3-chloro-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
- Oxidation of the allyloxy group can yield 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.
- Reduction of the chlorine atom can produce 1-(Allyloxy)-5-methylbenzene.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Allyloxy)-3-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Allyloxy)-3-chloro-5-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the allyloxy group and chlorine atom can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties and potential as an acaricide.
1,4-Diallyloxybenzene: Exhibits similar chemical reactivity but with different substitution patterns.
1,4-Dipropoxybenzene: Another dialkoxybenzene with distinct physical and chemical properties.
Uniqueness: 1-(Allyloxy)-3-chloro-5-methylbenzene is unique due to the specific positioning of the allyloxy, chlorine, and methyl groups on the benzene ring
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
1-chloro-3-methyl-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7H,1,4H2,2H3 |
Clé InChI |
KWVJESNHLRSILF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


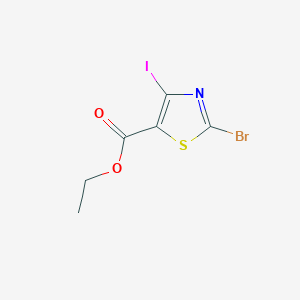
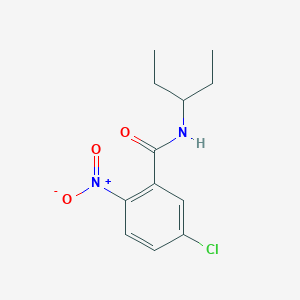
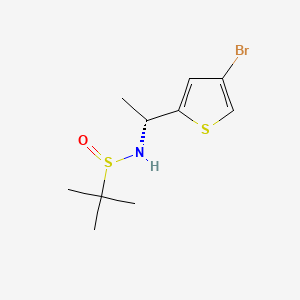
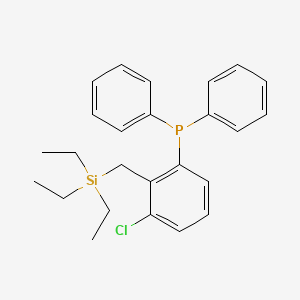
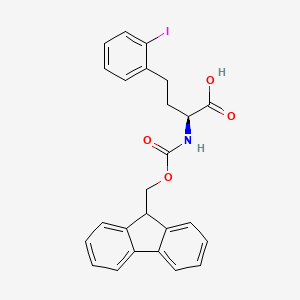
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
